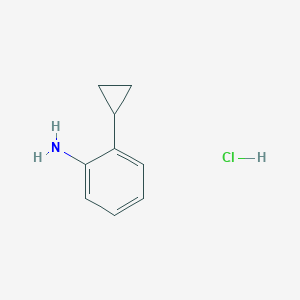

2-Cyclopropylaniline hydrochloride

Beschreibung

Significance of Cyclopropyl (B3062369) Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Cyclopropyl aniline derivatives are a class of compounds that have demonstrated considerable importance in contemporary organic chemistry. The cyclopropyl group, a three-membered carbocyclic ring, imparts unique stereoelectronic properties to the aniline scaffold. The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring gives it vinyl-like properties, while the inherent ring strain (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions. acs.org This reactivity is a key feature exploited in synthetic chemistry.

The significance of these derivatives can be categorized as follows:

Building Blocks in Synthesis: Cyclopropylamines, including aniline derivatives, are valuable precursors in the synthesis of more complex molecules. ontosight.ai They are particularly crucial in the preparation of pharmaceuticals and agrochemicals. For instance, the N-cyclopropylaniline moiety is a key structural component in certain quinolinecarboxylic acids, a class of potent antimicrobial agents. smolecule.com The cyclopropyl group can enhance a molecule's metabolic stability and binding affinity to biological targets. smolecule.com

Mechanistic Probes: The unique reactivity of the cyclopropyl group serves as a powerful tool for studying reaction mechanisms. N-Cyclopropylanilines have been effectively used as single-electron transfer (SET) probes. acs.orgresearchgate.net Upon one-electron oxidation, the resulting nitrogen radical cation can undergo a spontaneous and irreversible ring-opening. acs.orgresearchgate.net This characteristic allows researchers to detect and quantify oxidative events in both chemical and biological systems. acs.orgsmolecule.com

Material Science Applications: The rigid structure conferred by the cyclopropane ring has led to investigations into the use of cyclopropylamine (B47189) derivatives in material science. longdom.org Research has explored their potential in creating novel materials such as specialty polymers, advanced coatings, and liquid crystals, which possess unique optical and electronic properties. smolecule.comlongdom.org

The hydrochloride salt form, as in 2-Cyclopropylaniline (B1360045) hydrochloride, is often utilized to improve the stability, solubility, and ease of handling of the parent amine, which can be prone to oxidation.

Research Trajectory of 2-Cyclopropylaniline Hydrochloride within Aminocyclopropane Chemistry

The field of aminocyclopropane chemistry has evolved significantly, with research on derivatives like this compound benefiting from broader advances in synthetic methodology. Historically, the synthesis of N-arylcyclopropylamines involved multi-step procedures that were often inefficient. researchgate.net A major breakthrough in this area was the application of modern cross-coupling reactions.

The research trajectory has been marked by several key developments:

Advanced Synthesis Methods: The development of palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of cyclopropyl aniline derivatives. acs.orgresearchgate.net These methods allow for the direct, one-step coupling of an aryl halide (or triflate) with cyclopropylamine, providing access to a wide variety of substituted N-arylcyclopropylamines in high yields. researchgate.net Copper-promoted N-cyclopropylation using cyclopropylboronic acid has also emerged as an effective synthetic route. nih.gov

Focus on Regioselectivity: For ortho-substituted derivatives like 2-Cyclopropylaniline, synthetic strategies often involve the reduction of a corresponding nitro compound or the direct alkylation of aniline. ontosight.ai The challenge lies in achieving high regioselectivity, which modern catalytic systems are increasingly able to address.

From Synthetic Target to Research Tool: While initially pursued as synthetic targets for bioactive molecules, the research focus has expanded to utilize their inherent reactivity. As mentioned, the use of N-cyclopropylanilines as mechanistic probes for single-electron transfer processes is a prime example of this shift. acs.org Research has detailed the kinetics and products of the irreversible ring-opening, providing valuable insights into oxidative processes. acs.orgresearchgate.net

The study of this compound itself is embedded within this trajectory. Its synthesis is typically achieved by treating the free base, 2-Cyclopropylaniline, with hydrochloric acid. beilstein-journals.org This straightforward conversion makes the hydrochloride salt an accessible form for researchers who require a more stable variant of the amine for their studies, whether for biological screening or as a precursor in multi-step synthetic sequences.

Scope and Academic Relevance of Current Research Endeavors

Current research involving 2-Cyclopropylaniline and its derivatives continues to expand, driven by the compound's utility as both a building block and a functional molecule. The academic relevance of these endeavors is rooted in fundamental and applied chemistry.

Development of Novel Catalytic Systems: A significant area of research focuses on creating more efficient and selective catalysts for the synthesis of cyclopropyl anilines. This includes exploring new ligands for palladium-catalyzed reactions and developing methods that use more abundant and less expensive metals. smolecule.comresearchgate.net

Probing Oxidative Processes in Environmental Chemistry: N-cyclopropylanilines are being employed to study the oxidative properties of environmental photosensitizers, such as chromophoric dissolved organic matter (CDOM) in natural waters. acs.orgresearchgate.net Their irreversible ring-opening provides a clear signal of single-electron oxidation, helping to elucidate the mechanisms of pollutant degradation in aquatic systems. researchgate.net

Scaffolds for Medicinal Chemistry: The 2-cyclopropylaniline scaffold remains a valuable starting point for the synthesis of new drug candidates. Its structural and electronic properties are tuned through further functionalization to optimize interactions with biological targets. The ortho-position of the cyclopropyl group introduces specific steric constraints that can influence the molecule's conformation and biological activity. ontosight.ai

Synthesis of Complex Heterocycles: The reactivity of the amine and the potential for the cyclopropyl group to participate in rearrangements or ring-expansion reactions make these compounds versatile intermediates in the synthesis of complex heterocyclic systems, which are prevalent in many biologically active compounds.

The physicochemical and spectroscopic properties of 2-Cyclopropylaniline are critical for its application in these research areas.

Physicochemical Properties of 2-Cyclopropylaniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁N | sigmaaldrich.comnih.gov |

| Molecular Weight | 133.19 g/mol | sigmaaldrich.com |

| CAS Number | 3158-73-4 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 244.83 °C | chemchart.com |

| Melting Point | 43.73 °C | chemchart.com |

| Density | 1.1 g/cm³ | chemchart.com |

| Flash Point | 87.54 °C | chemchart.com |

| Water Solubility | 3699.29 mg/L | chemchart.com |

Representative Synthesis: Buchwald-Hartwig Amination for N-Arylcyclopropylamines acs.orgresearchgate.net

| Component | Function | Example Reagents |

|---|---|---|

| Aryl Halide | Aryl source | 2-Bromotoluene (for an analogue) |

| Amine | Amine source | Cyclopropylamine |

| Catalyst | Palladium source | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst | BrettPhos or BINAP |

| Base | Activates amine | NaOtBu |

| Solvent | Reaction medium | Toluene or Dioxane |

This synthetic approach highlights the efficiency of modern catalysis in constructing the core structure of compounds like 2-Cyclopropylaniline, paving the way for its extensive use in diverse and academically relevant research fields.

Eigenschaften

IUPAC Name |

2-cyclopropylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHSMAPZPGAEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056454-83-1 | |

| Record name | (2-Cyclopropylphenyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Mechanistic Investigations and Reactivity Studies of 2 Cyclopropylaniline Hydrochloride

Radical Cation Chemistry of Cyclopropylanilines

The chemistry of cyclopropylaniline radical cations is characterized by a sequence of events starting with single-electron transfer, followed by ring cleavage and subsequent reactions. This pathway unlocks novel synthetic strategies based on the unique nature of the resulting intermediates.

The initial step in the activation of cyclopropylanilines is the one-electron oxidation of the amine functionality to generate an amine radical cation. nih.govresearchgate.net This process can be achieved through various methods, including chemical oxidation, electrochemical methods, and, notably, visible-light photoredox catalysis. nih.govvt.eduvt.edu In photoredox catalysis, a photosensitizer, such as [Ru(bpz)₃]²⁺, absorbs visible light and reaches an excited state. This excited-state catalyst is a potent oxidant capable of abstracting an electron from the cyclopropylaniline, forming the corresponding amine radical cation. nih.gov

The formation of these radical cations has been studied and confirmed using techniques like electron spin resonance (ESR) spectroscopy. osti.gov The stability and subsequent reactivity of the cyclopropylaniline radical cation are influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups tend to stabilize the radical cation on the nitrogen, which can slow the rate of the subsequent ring-opening, whereas electron-withdrawing groups have the opposite effect. researchgate.net For instance, studies on tricyclopropylamine revealed a high oxidation potential, attributed to its specific geometry where the cyclopropyl (B3062369) groups are oriented perpendicularly to the nitrogen lone pair orbital axis. nih.gov Upon one-electron oxidation, a significant conformational change to a planar structure occurs. nih.gov

Once formed, the cyclopropylaniline radical cation is prone to undergo a rapid and irreversible ring-opening reaction. researchgate.netnih.gov This process occurs via β-scission, where the strained C-C bond of the cyclopropyl ring, which is beta to the nitrogen atom, cleaves homolytically. osti.govnih.gov This ring-opening is a key step, as it relieves the inherent strain of the three-membered ring. nih.gov

The product of this β-scission is a 'distonic' radical cation. nih.govnih.gov A distonic ion is a species where the charge and the radical are located at different, spatially separated sites within the molecule. nih.govpurdue.edursc.org In the case of a ring-opened cyclopropylaniline radical cation, the positive charge remains on the nitrogen atom (forming an anilinium ion), while the unpaired electron (the radical) is located on the terminal carbon of the newly formed three-carbon chain. nih.govosti.gov ESR studies have provided strong evidence for this ring-opening to a carbon-centered radical, which forms the basis for the subsequent reactivity. osti.gov

The general pathway can be visualized as:

Step 1: Oxidation: Cyclopropylaniline is oxidized to its radical cation.

Step 2: β-Scission: The radical cation undergoes cyclopropyl ring-opening to form a distonic radical cation.

This transformation is crucial as it converts the relatively stable cyclopropylaniline into a highly reactive intermediate with distinct radical and cationic centers. nih.govchemrxiv.org

For example, in photocatalytic reactions, the primary carbon radical of the distonic intermediate adds to an alkene or alkyne. nih.gov In the case of an alkyne, this addition generates a vinyl radical intermediate. nih.govkhanacademy.org This new radical can then undergo further transformations, leading to the formation of new carbon-carbon bonds and cyclic structures. The specific reaction pathway taken by the distonic radical cation is highly dependent on the reaction conditions and the nature of the other reactants present in the system. nih.govchemrxiv.org

Cycloaddition and Annulation Reactions

The reactive distonic radical cations generated from 2-cyclopropylaniline (B1360045) hydrochloride are valuable synthons for constructing complex molecular architectures, particularly through cycloaddition and annulation reactions. These reactions leverage the three-carbon chain formed upon ring-opening as a key building block.

A significant application of the radical cation chemistry of cyclopropylanilines is their use in [3+2] annulation reactions. nih.govnih.gov In these reactions, the three-carbon chain of the ring-opened cyclopropylaniline acts as a three-atom component that reacts with a two-atom component (an alkene or alkyne) to form a five-membered ring. nih.gov

Visible-light photoredox catalysis has proven to be a particularly effective method for initiating these annulations. nih.govnih.gov The process is initiated as described above: the photocatalyst oxidizes the cyclopropylaniline (e.g., 24 ) to its radical cation (25 ), which then opens to the distonic radical cation (26 ). nih.gov This distonic intermediate then adds to an alkyne (27 ), forming a vinyl radical (28 ). nih.gov Subsequent steps involving reduction and cyclization lead to the final cyclopentene (B43876) derivative.

The reaction with alkynes is particularly advantageous as it avoids the issue of diastereoselectivity that can arise with substituted alkenes. nih.gov These [3+2] annulations have been shown to tolerate a wide range of functional groups and have been used to synthesize a variety of cyclic allylic amines and structurally diverse carbocycles. nih.gov

Table 1: Examples of Photocatalyzed [3+2] Annulation of Cyclopropylanilines with Alkynes

| Cyclopropylaniline Substrate | Alkyne Substrate | Product | Yield (%) |

| N-Cyclopropylaniline | Phenylacetylene (B144264) | 1,5-diphenyl-2,3-dihydro-1H-pyrrol | 75% |

| N-Cyclopropyl-4-methylaniline | 1-Heptyne | 1-(p-tolyl)-5-pentyl-2,3-dihydro-1H-pyrrol | 68% |

| N-Cyclopropyl-4-methoxyaniline | 4-Phenyl-1-butyne | 1-(4-methoxyphenyl)-5-phenethyl-2,3-dihydro-1H-pyrrol | 65% |

| 2-Bromo-N-cyclopropylaniline | Phenylacetylene | 1-(2-bromophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol | 52% |

Data sourced from studies on visible light mediated intermolecular [3+2] annulation reactions. nih.gov

The [3+2] cycloaddition strategy has also been extended to the synthesis of more complex molecular scaffolds, where control of stereochemistry is paramount. nih.govnih.gov While annulations with simple alkenes can result in modest diastereoselectivity, specific reaction designs can achieve high levels of stereocontrol. nih.govnih.gov

For instance, highly diastereoselective [3+2] cycloadditions have been developed using N-sulfonyl cyclopropylamines and electron-deficient olefins under visible-light conditions. nih.govacs.org In this modified approach, the reaction proceeds through the generation of a nitrogen-centered radical, followed by ring-opening, addition to the olefin, and a final 5-exo cyclization. This pathway allows for the construction of trans-substituted cyclopentanes with high diastereoselectivity. nih.gov

The utility of these cycloaddition reactions is further demonstrated in the synthesis of fused heterocyclic systems. For example, the product from the annulation of 2-bromo-N-cyclopropylaniline and phenylacetylene can undergo a subsequent intramolecular Heck reaction and hydrogenation to yield saturated fused indolines, demonstrating a powerful strategy for building complex polycyclic molecules from simple precursors. nih.gov

Oxidative and Acid-Catalyzed Transformations

The cyclopropyl group in 2-cyclopropylaniline is susceptible to cleavage through both oxidative and acid-mediated pathways. These transformations are not simple degradations but proceed through well-defined, mechanistically significant intermediates, offering insights into the electronic interplay between the cyclopropyl ring and the anilinic nitrogen.

The oxidative cleavage of the cyclopropyl group in cyclopropylamines is a process initiated by the formation of a radical cation. nih.govacs.org In the case of N-cyclopropylanilines, a single-electron transfer (SET) oxidation event at the nitrogen atom leads to an amine radical cation. acs.orgresearchgate.net This initial oxidation is often the rate-determining step and can be triggered by chemical oxidants, electrochemical methods, or photosensitizers. acs.orgacs.org

The resulting nitrogen-centered radical cation (CPA•+) is not stable. The significant strain energy of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) provides a powerful thermodynamic driving force for a rapid and irreversible ring-opening. researchgate.net This process leads to the formation of a more stable distonic radical cation, where the radical and the charge are separated, typically resulting in an iminium ion and a carbon-centered radical. nih.govresearchgate.net The rate of this cyclopropyl ring-opening is extremely fast and can effectively outcompete other processes like back electron transfer (BET). acs.orgresearchgate.net

The subsequent fate of the ring-opened intermediate depends on the reaction conditions. In the presence of molecular oxygen, the carbon-centered radical can react to form peroxy intermediates, which can then fragment into various products. acs.org For example, studies on N-cyclopropylaniline (CPA) have proposed a mechanism involving reaction with O2 to yield an endoperoxide, which then fragments to produce compounds like 3-hydroxy-N-phenylpropanamide and acetanilide. acs.org The high C-H bond dissociation energy of the cyclopropyl ring generally makes it resistant to oxidative metabolism by enzymes like cytochrome P450, but when attached to an amine, the electronic activation facilitates oxidative ring-opening. hyphadiscovery.com

Table 1: Key Steps in the Oxidative Cleavage of N-Cyclopropylanilines

| Step | Description | Key Intermediates | Driving Force |

| 1. Oxidation | Single-electron transfer (SET) from the aniline (B41778) nitrogen. | Amine Radical Cation (CPA•+) | Presence of an oxidizing agent. |

| 2. Ring-Opening | Spontaneous and irreversible cleavage of the cyclopropyl ring. | Distonic Radical Cation | Release of ring strain (~28 kcal/mol). researchgate.net |

| 3. Reaction/Fragmentation | The ring-opened intermediate reacts with other species (e.g., O2, NO). | Peroxy intermediates, Iminium ions | Formation of stable final products. |

The cyclopropane ring in 2-cyclopropylaniline can also be cleaved under acidic conditions, particularly with strong or superacids. nih.gov The mechanism of acid-catalyzed cleavage differs significantly from the oxidative pathway. The reaction is initiated by protonation. In the context of 2-cyclopropylaniline hydrochloride, the amine is already protonated. Further protonation can occur on the cyclopropane ring itself, specifically at one of the carbon-carbon bonds.

Studies on the related compound, trans-2-phenylcyclopropylamine hydrochloride, using superacids like trifluoromethanesulfonic acid (CF3SO3H), have provided detailed mechanistic insights. nih.gov These investigations suggest that the reaction can proceed through a dicationic intermediate. nih.gov Protonation of the distal (C2-C3) bond of the cyclopropane ring can lead to a dication, which is susceptible to nucleophilic attack or rearrangement. nih.gov This electrophilic cleavage of the distal bond is influenced by the σ-acceptor properties of the ammonium (B1175870) group, which weakens the C2-C3 bond. nih.gov The reaction of trans-2-phenylcyclopropylamine hydrochloride in benzene (B151609) with trifluoromethanesulfonic acid resulted in ring-opening to yield 1-methyl-2,2-diphenylethylamine, demonstrating a Friedel-Crafts-type reaction following the cleavage. nih.gov

The ease of this ring-opening is notable; for some substituted cyclopropanes, the reaction can occur under mild acidic conditions. nih.gov The initial step in any acid-catalyzed ether or amine reaction is typically protonation, which creates a better leaving group and facilitates the subsequent cleavage of a C-O or C-N bond. vaia.commasterorganicchemistry.com In the case of cyclopropylanilines, the protonated amine group destabilizes the adjacent cyclopropane ring, making it more susceptible to acid-catalyzed opening.

Mechanistic Role in Organic Transformations

The unique reactivity of the cyclopropylamine (B47189) moiety makes it a valuable tool for probing reaction mechanisms, particularly those involving electron transfer and radical intermediates.

The reaction of N-cyclopropylanilines with nitrous acid provides compelling evidence for the formation of radical cation intermediates. nih.gov When N-cyclopropyl-N-alkylanilines are treated with nitrous acid, a specific and rapid cleavage of the cyclopropyl group from the nitrogen atom is observed, yielding the corresponding N-alkyl-N-nitrosoaniline. nih.govresearchgate.net This selective cleavage is a hallmark of the reaction.

For instance, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid produced 4-chloro-N-methyl-N-nitrosoaniline in 76% yield, alongside products derived from the cyclopropane ring, such as cinnamaldehyde (B126680) (55%). nih.gov The formation of these products strongly supports a mechanism that proceeds through an amine radical cation. This intermediate undergoes rapid ring-opening to form an iminium ion with a carbon-centered radical. nih.gov This radical can then either be trapped by nitric oxide (NO) or undergo further oxidation. nih.gov The nitrosation of secondary amines is generally a facile process that leads to stable nitrosamines, while primary amines form unstable diazonium salts. nih.gov The behavior of N-cyclopropylanilines in this reaction serves as a mechanistic probe, with the ring-opening acting as an irreversible indicator of a single-electron transfer event. nih.gov

Table 2: Products from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline nih.gov

| Product | Yield (%) | Mechanistic Implication |

| 4-chloro-N-methyl-N-nitrosoaniline | 76 | Selective cleavage of the N-cyclopropyl bond. |

| Cinnamaldehyde | 55 | Fragmentation of the ring-opened cyclopropyl moiety. |

| 3-phenyl-5-hydroxyisoxazoline | 26 | Trapping of the ring-opened radical intermediate. |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 | Secondary product from reaction intermediates. |

N-cyclopropylanilines are excellent probes for single-electron transfer (SET) mechanisms in various chemical and biological systems. acs.orgresearchgate.net The utility of these compounds as SET probes stems directly from the irreversible ring-opening that occurs after the initial oxidation to the nitrogen radical cation. researchgate.net

In many reactions, an initial electron transfer can be reversible, with back electron transfer (BET) returning the reactants to their ground state, which can mask the initial SET event. acs.orgresearchgate.net However, with N-cyclopropylanilines, the extremely rapid and thermodynamically favorable ring-opening of the cyclopropylamine radical cation acts as a "short-circuit," preventing BET. acs.org The resulting distonic radical cation is a committed intermediate that proceeds to form products, thus providing unambiguous evidence for an initial SET event. researchgate.net

The rate of this ring-opening can be influenced by substituents on the aromatic ring. Electron-donating groups tend to stabilize the nitrogen radical cation, slowing the rate of ring-opening, while electron-withdrawing groups have the opposite effect. acs.org This predictable behavior allows for the fine-tuning of N-cyclopropylanilines as mechanistic probes. Their effectiveness is highlighted by the short lifetimes of their radical cations (e.g., 140–580 ns) compared to anilines lacking the cyclopropyl group (e.g., > 50 μs for N-isopropylaniline radical cation), ensuring that the ring-opening is the dominant follow-up reaction. acs.org This property has been exploited to study the oxidative properties of photosensitizers and cytochrome P-450 enzymes. acs.orgnih.gov

Iv. Applications of 2 Cyclopropylaniline and Its Derivatives in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Nitrogenous Motifs

The inherent strain energy of the cyclopropyl (B3062369) group in N-aryl cyclopropylamines provides a thermodynamic driving force for ring-opening reactions, which can be harnessed to construct more complex molecular architectures. This reactivity is central to their use in synthesizing diverse nitrogenous compounds.

Derivatives of 2-cyclopropylaniline (B1360045) are effective precursors for the synthesis of highly substituted cyclopentylamines through formal [3+2] cycloaddition reactions. In these transformations, the cyclopropylaniline acts as a three-carbon synthon that reacts with a two-atom partner (typically an alkene) to form a five-membered ring.

Recent research has demonstrated an iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with a wide array of alkenes. nih.gov This method is notable for its use of an inexpensive iron catalyst, the absence of an additional oxidant, and its operation in ethanol, a green solvent. nih.gov The reaction proceeds through the formation of an amine radical cation, which triggers the opening of the cyclopropane (B1198618) ring to form a distonic radical cation. This intermediate then adds to the alkene, followed by cyclization and a final reduction step to yield the polyfunctionalized cyclopentylamine (B150401) product. nih.gov The protocol is robust, applicable to gram-scale synthesis, and compatible with alkenes derived from natural products and drugs, affording a variety of cyclopentylamines fused with other useful motifs in good yields. nih.gov

In a complementary approach, visible-light photocatalysis enables asymmetric [3+2] photocycloaddition reactions between N-aryl cyclopropylanilines and various olefins. rsc.org Through a combination of photoredox and chiral hydrogen-bond catalysis, this method provides access to enantioenriched cyclopentylamines with high yields and excellent stereocontrol. rsc.org The reaction is initiated by single-electron transfer from the aniline (B41778) to an excited photocalyst, leading to the ring-opened radical cation intermediate that engages with the alkene. rsc.orgnih.gov Furthermore, cyclopropylimines, readily synthesized from cyclopropylamines, can participate in photochemical intermolecular [3+2] cycloadditions with alkenes to generate cyclopentylimines, which can be converted in a one-pot procedure to diversely N-functionalized aminocyclopentanes. chemrxiv.org

The reactivity of 2-cyclopropylaniline derivatives extends to the formation of more complex polycyclic systems, including fused and spirocyclic amine structures. These motifs are prevalent in natural products and pharmacologically active compounds.

Fused heterocyclic systems can be accessed from the cyclopentylamine products of [3+2] cycloadditions. For instance, a synthesized cyclopentylamine bearing appropriate functional groups can undergo a subsequent palladium-catalyzed intramolecular cross-coupling reaction to furnish biologically important fused indoline (B122111) derivatives. rsc.org This sequential strategy demonstrates how the initial cycloaddition provides a scaffold that is pre-organized for subsequent ring-closing reactions. Another powerful method involves the cyclopropylimine rearrangement, where cyclopropyl-substituted azoles rearrange upon activation to form fused pyrroline-containing heterocycles, such as 2,3-dihydropyrrolobenzimidazoles. researchgate.net

Spirocyclic amine structures, which feature a common atom shared by two rings, are also accessible. Methodologies for synthesizing spirotetrahydroquinolines fused with medium-sized rings have been developed, showcasing the construction of complex spiro-architectures. rsc.org While not always starting directly from 2-cyclopropylaniline, these syntheses illustrate the broader strategies for assembling such challenging motifs that can be applied to derivatives.

Design of Bioisosteric Scaffolds in Drug Discovery

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. nih.govnih.govresearchgate.net It is employed to enhance potency, selectivity, and pharmacokinetic properties. The cyclopropyl group, a key component of 2-cyclopropylaniline, is a well-regarded bioisostere for several common functionalities.

The cyclopropyl group has long been recognized as a viable non-classical bioisostere for a phenyl ring. nih.govucl.ac.uk Replacing a flat, aromatic ring with a three-dimensional, saturated cyclopropyl group can lead to significant improvements in a drug candidate's profile. This substitution increases the fraction of sp³-hybridized carbon atoms (Fsp³) in the molecule, a property often correlated with improved solubility, reduced metabolic liability, and better clinical success rates. nih.gov Phenyl rings can be susceptible to metabolic oxidation, and their replacement can block these metabolic pathways. ucl.ac.uk

For example, scientists at Genentech successfully replaced a 2,5-diaminopyridine (B189467) ring in an inhibitor of Bruton's tyrosine kinase (BTK) with a fluorinated cyclopropyl amide. nih.gov This modification maintained the compound's potency while removing a structural alert associated with potential toxicity. nih.gov The strategic use of the cyclopropyl moiety as a phenyl ring mimic allows medicinal chemists to fine-tune physicochemical properties while preserving or enhancing the desired biological activity. domainex.co.ukdomainex.co.uk

The 2-cyclopropylaniline motif, or more specifically the N-cyclopropyl group, is a critical pharmacophore in one of the most successful classes of synthetic antibiotics: the fluoroquinolones. mdpi.com The introduction of a cyclopropyl group at the N-1 position of the quinolone core was a major breakthrough in the development of this class, leading to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Ciprofloxacin, a landmark fluoroquinolone, features this N-1 cyclopropyl substituent and is considered a principal product of the 1-cyclopropyl series of quinolones. researchgate.net The synthesis of these antibiotics often involves the reaction of a cyclopropylamine (B47189) with a functionalized quinolone core, such as a 7-haloquinolone-3-carboxylic acid. researchgate.net The cyclopropyl group is believed to contribute favorably to the binding of the drug to its bacterial targets, DNA gyrase and topoisomerase IV. nih.govnih.gov Structure-activity relationship studies have extensively explored modifications of this group, including the introduction of fluorine atoms onto the cyclopropane ring, to further optimize antibacterial potency and pharmacokinetic properties. nih.gov The synthesis of novel derivatives, such as 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones, continues to rely on the central role of the cyclopropylamine building block. nih.govresearchwithrutgers.com

Probes for Reaction Mechanism Elucidation

The predictable, strain-releasing ring-opening of the cyclopropyl group upon single-electron oxidation makes N-cyclopropylanilines excellent mechanistic probes, often referred to as "radical clocks". wikipedia.org A radical clock is a compound that undergoes a unimolecular reaction (the clock reaction) at a known rate. By comparing the amount of rearranged product (from the clock reaction) to the unrearranged product, chemists can determine the rate of a competing bimolecular reaction and infer the lifetime of transient intermediates like radicals. wikipedia.org

N-cyclopropylanilines have been instrumental in studying reaction mechanisms involving single-electron transfer (SET) processes. acs.orgresearchgate.net When an N-cyclopropylaniline is oxidized by one electron, it forms an aminium radical cation. This intermediate rapidly and irreversibly undergoes homolytic cleavage of the cyclopropane ring to form a more stable, ring-opened distonic radical cation. nih.govresearchgate.net The irreversibility of this step is crucial, as it prevents back electron transfer, a process that can complicate mechanistic studies using simple anilines. acs.orgmcneill-group.org

This property has been exploited to investigate the mechanisms of nitrosation of aromatic amines and the oxidative properties of triplet-state photosensitizers in aqueous environments. nih.govresearchgate.netmcneill-group.org In the nitrosation study, the selective cleavage of the cyclopropyl group and the specific products formed provided strong evidence for a mechanism involving the formation of an amine radical cation intermediate. nih.gov While the rate of ring-opening for the N-cyclopropyl-N-methylaniline radical cation has been calibrated (k = 4.1 × 10⁴ s⁻¹), some studies suggest that this rate may be too slow to clock very fast radical processes, indicating that the choice of radical clock must be carefully matched to the reaction being studied. rsc.org

Detection of Nitrogen-Centered Radicals

N-cyclopropylanilines have emerged as effective chemical probes for detecting single-electron transfer (SET) events, which are fundamental to the formation of nitrogen-centered radicals. acs.org The utility of these molecules as probes is centered on the irreversible ring-opening of the cyclopropyl group that occurs after the initial oxidation of the amine. acs.org

The process begins when the cyclopropylaniline derivative donates an electron, often prompted by a photosensitizer or an enzymatic system, to form a nitrogen radical cation. acs.orgresearchgate.net While many radical cations can be quenched or undergo a reverse electron transfer to return to their neutral state, the N-cyclopropylaniline radical cation undergoes a rapid and irreversible ring-opening. acs.orgresearchgate.net This transformation is energetically favorable due to the release of the cyclopropane's ring strain, which is approximately 28 kcal/mol. acs.org The ring-opening results in the formation of a stable distonic radical cation, where the radical and the charge are separated. acs.org

This irreversible step provides a clear and unambiguous signal that a single-electron oxidation has occurred, making cyclopropylanilines superior probes in some systems compared to compounds that can exist in equilibrium with their radical cations. acs.org For instance, they have been used to study the oxidative properties of excited triplet-state chromophoric dissolved organic matter (³CDOM*), where other probes may underestimate the rate of oxidation due to quenching by antioxidant moieties. researchgate.net The irreversible nature of the cyclopropyl ring-opening prevents the radical cation from being reduced back to the starting aniline, thus providing a more accurate measure of the oxidative event. acs.org

The effectiveness of these probes can be tuned by adding substituents to the aniline ring. Electron-donating groups (EDGs) are known to lower the SET oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect. acs.org

Table 1: Properties of N-Cyclopropylaniline Analogs as Radical Probes

| Compound | Substituent Effect | Impact on Oxidation Potential | Impact on Ring-Opening Rate |

|---|---|---|---|

| N-Cyclopropylaniline (CPA) | (Reference) | Known SET potential. acs.org | Standard rate. acs.org |

| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | Electron-Donating Group (EDG) | Lowered. acs.org | Slowed by resonance stabilization of the radical cation. acs.org |

| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | Electron-Withdrawing Group (EWG) | Increased. acs.org | Accelerated. acs.org |

This table illustrates how substituents influence the properties of cyclopropylanilines as probes for nitrogen-centered radicals.

Studies of Radical Cascade Reactions

The generation of the nitrogen-centered radical cation from 2-cyclopropylaniline is not merely a detection event but the initiation point for powerful radical cascade reactions. acs.org These cascades are a cornerstone of diversity-oriented synthesis, allowing for the rapid construction of complex molecular architectures from simple starting materials. nih.gov The key intermediate is the distonic radical cation formed after the irreversible cyclopropyl ring-opening. acs.org This intermediate can be trapped by various reacting partners, leading to the formation of new carbo- and heterocyclic structures. acs.org

A prominent application is in visible-light photocatalyzed [3+2] annulation reactions. nih.gov In these reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer from the cyclopropylaniline, generating the nitrogen radical cation. nih.govrsc.org Following the ring-opening, the resulting carbon-centered radical adds to an alkene or alkyne. rsc.org This triggers a cascade that culminates in the formation of a five-membered ring, a structural motif present in many biologically active compounds. rsc.org

Researchers have successfully demonstrated the intermolecular [3+2] annulation of cyclopropylanilines with a variety of partners, including alkenes, alkynes, enynes, and diynes, using visible light photocatalysis. nih.govrsc.org These methods are valued for their mild reaction conditions and their ability to create significant molecular complexity in a single step. nih.gov Electrocatalysis has also been employed to achieve similar redox-neutral annulations, utilizing an electrochemistry/mass spectrometry (EC/MS) platform to generate the radical cation and monitor its reactivity. rsc.org This electrocatalytic approach proceeds through a chain mechanism, which regenerates the substrate radical cation to continue the cycle, leading to high-yield synthesis of aniline-substituted carbocycles. rsc.org

Table 2: Example of a Radical Cascade Reaction: [3+2] Annulation

| Cyclopropylaniline Reactant | Alkene Reactant | Conditions | Product |

|---|---|---|---|

| N-Cyclopropylaniline | Styrene | Direct Electrolysis, EC/MS monitoring | Aniline-substituted 5-membered carbocycle. rsc.org |

| Cyclopropylanilines | Olefins | Visible-Light Photocatalysis | Pyrrolidine derivatives. researchgate.net |

This table provides examples of radical cascade reactions initiated from cyclopropylanilines to form complex cyclic products.

V. Advanced Analytical Methodologies for 2 Cyclopropylaniline Hydrochloride Characterization

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for separating and quantifying the components of a sample, providing critical data on the purity of 2-Cyclopropylaniline (B1360045) hydrochloride and the nature of any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile and thermally sensitive analysis of 2-Cyclopropylaniline hydrochloride. It is adept at separating the main compound from its structurally similar impurities. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution mode is often employed to achieve optimal separation of a wide range of impurities with varying polarities. Detection is commonly performed using a UV detector, where the wavelength is selected based on the chromophore of the aniline (B41778) moiety.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For the analysis of volatile organic impurities that may be present in this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. These volatile impurities could be residual solvents from the synthesis process or by-products of the reaction. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution and sensitivity compared to traditional HPLC. The use of smaller stationary phase particles in UPLC allows for faster analysis times and better separation efficiency. When coupled with tandem mass spectrometry (MS/MS), this technique provides a high degree of selectivity and is capable of detecting and quantifying trace-level impurities. This is particularly useful for identifying and characterizing unknown impurities by providing fragmentation data that aids in structural elucidation.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are vital for the definitive structural confirmation of this compound and the identification of its molecular formula and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR offers insights into the carbon skeleton of the molecule. The characteristic signals for the cyclopropyl (B3062369) and aniline protons and carbons provide definitive proof of the compound's structure. For instance, the cyclopropyl protons typically appear as a complex multiplet in the upfield region of the ¹H NMR spectrum.

Table 2: Typical ¹H NMR Chemical Shifts for 2-Cyclopropylaniline Moiety

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.6 - 7.2 | Multiplet |

| NH₂ | 3.5 - 4.5 | Broad Singlet |

| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |

| Cyclopropyl-CH₂ | 0.5 - 1.0 | Multiplet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline ring, cyclopropyl group, and the ammonium (B1175870) hydrochloride salt.

The primary amine of the aniline is protonated to form an ammonium salt (-NH3+) in the hydrochloride form. This results in characteristic N-H stretching vibrations. The aromatic ring gives rise to C-H and C=C stretching bands, while the cyclopropyl group has its own specific C-H stretching and bending vibrations.

Detailed analysis of the spectrum would reveal peaks in several key regions:

N-H Stretching: The -NH3+ group of the hydrochloride salt typically shows broad and strong absorption bands in the region of 2800-3200 cm⁻¹.

Aromatic C-H Stretching: Absorption peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H bonds on the benzene (B151609) ring. libretexts.orgopenstax.org

Aliphatic C-H Stretching: The C-H bonds of the cyclopropyl group are expected to absorb in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ range. libretexts.orgopenstax.org

N-H Bending: The bending vibrations for the ammonium group are expected in the 1500-1600 cm⁻¹ region.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (ortho-disubstituted) influences strong absorptions in the 700-800 cm⁻¹ range. For 1,2-disubstitution, a strong band is expected around 750 cm⁻¹. openstax.org

Based on analogous compounds like aniline hydrochloride and cyclopropylamine (B47189), the following table summarizes the predicted IR absorption bands for this compound. nist.govnist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ammonium (-NH₃⁺) | N-H Stretch | 2800-3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak |

| Cyclopropyl C-H | C-H Stretch | ~3080, 2900-3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Strong |

| Ammonium (-NH₃⁺) | N-H Bend | 1500-1600 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 740-780 | Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. slideshare.net This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system of the benzene ring in this compound. uobabylon.edu.iq

The primary electronic transitions observed in aromatic compounds are π → π* and n → π* transitions. libretexts.org

π → π transitions:* These are high-energy transitions of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They typically result in strong absorption bands.

n → π transitions:* These involve the promotion of non-bonding electrons (from the nitrogen atom) to antibonding π* orbitals. These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com

In the case of this compound, the nitrogen atom's lone pair of electrons is protonated due to the formation of the hydrochloride salt. This binding of the non-bonding electrons to a proton significantly lowers their energy, making the n → π* transition much more energetic and thus shifting its absorption to a shorter wavelength (a hypsochromic or blue shift), often out of the conventional UV range or merging with the π → π* bands. The spectrum is therefore expected to be dominated by the π → π* transitions of the benzenoid system, similar to that of benzene or toluene, but slightly modified by the substituents.

The expected UV-Visible spectral data for this compound in a non-polar solvent are summarized below.

| Transition Type | Typical λmax (nm) for Aniline | Predicted λmax (nm) for 2-Cyclopropylaniline HCl | Rationale for Shift |

| π → π* (Primary Band) | ~203 | ~205 | Minor substitution effect |

| π → π* (Secondary Band) | ~254 | ~255 | Minor substitution effect |

| n → π* | ~280 | Shifted to <220 nm or obscured | Protonation of the amine group |

Thermal and X-ray Diffraction Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides valuable information about the thermal stability, decomposition pathways, and composition of a compound. nih.gov

The thermal decomposition of this compound is anticipated to occur in distinct stages. Based on the analysis of similar hydrochloride salts of amine compounds, the initial decomposition step would likely involve the loss of hydrogen chloride (HCl). nih.gov Following the liberation of HCl, the resulting 2-cyclopropylaniline molecule would undergo further thermal degradation at higher temperatures. The decomposition of alkyl anilines can proceed through various radical mechanisms, leading to the fragmentation of both the cyclopropyl and aniline moieties. mdpi.com

A plausible decomposition profile for this compound is outlined in the following table.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Predicted Volatile Products |

| Stage 1 | 150 - 250 | ~27.3% | Hydrogen Chloride (HCl) |

| Stage 2 | 250 - 400 | > 70% | Fragmentation products of 2-cyclopropylaniline (e.g., alkenes, ammonia, aromatic fragments) |

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. mdpi.com This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. rigaku.com

While specific crystallographic data for this compound is not publicly available, a successful SCXRD analysis would yield crucial structural parameters. The analysis would confirm the protonation of the aniline nitrogen by the chloride ion and detail the hydrogen bonding network between the ammonium (-NH3+) group and the chloride ions (Cl⁻). This network is fundamental to the stability of the crystal lattice.

The expected key findings from an SCXRD study would be compiled into a crystallographic data table. A hypothetical, yet representative, data table is presented below to illustrate the type of information obtained.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₂ClN |

| Formula Weight | 169.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.10 |

| Hydrogen Bonding | N-H···Cl interactions |

This data would provide unambiguous proof of the compound's solid-state structure, confirming the connectivity and conformation of the cyclopropyl and aniline groups relative to each other.

Vi. Computational Chemistry Approaches for 2 Cyclopropylaniline Hydrochloride

Molecular Dynamics Simulations

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. unipa.it

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. MD simulations are a primary tool for exploring the conformational landscape of a molecule like 2-Cyclopropylaniline (B1360045) hydrochloride. wustl.edu By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most stable or predominant conformations in a given environment. wustl.edu

Analysis of the MD trajectory can reveal the relative orientations of the cyclopropyl (B3062369) group and the phenyl ring, as well as the dynamics of the ammonium (B1175870) group. Clustering algorithms can be applied to the trajectory to group similar structures, thereby identifying the major conformational states and the transitions between them. nih.gov Furthermore, MD simulations provide detailed information about non-covalent interactions, such as the hydrogen bonds between the ammonium group (-NH3+) of the cation and the chloride anion (Cl-), or with surrounding solvent molecules.

Table 4: Hypothetical Conformational States of 2-Cyclopropylaniline Hydrochloride from MD Simulations

| Conformer | Dihedral Angle (C-C-N-H) | Population (%) | Key Intermolecular Interaction |

| A | 60° | 75% | Strong N-H···Cl hydrogen bond |

| B | 180° | 20% | Weaker N-H···Cl interaction, greater solvent exposure |

| C | -60° | 5% | Transient state with distorted geometry |

Note: This table illustrates how MD simulations can quantify the distribution of different conformers and characterize their defining interactions.

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the solvent, providing a realistic representation of the solution phase. nih.gov By simulating this compound in a box of water molecules, for instance, one can study how the solvent shell organizes around the solute and mediates interactions.

These simulations can reveal how the solvent affects the conformational equilibrium by stabilizing certain conformers through specific interactions like hydrogen bonding. nih.gov The explicit inclusion of solvent is crucial for accurately modeling reaction dynamics, as solvent molecules can play a direct role in stabilizing transition states or intermediates. The choice of the force field, which defines the potential energy of the system, is critical for the accuracy of these simulations. mdpi.com By comparing simulations in different solvents (e.g., water vs. a non-polar solvent), one can gain insights into how the medium impacts the molecule's behavior and reactivity.

Table 5: Hypothetical Solvent Effects on the N-H···Cl- Interaction in this compound

| Solvent | Dielectric Constant | Average N-H···Cl- Distance (Å) | Interaction Energy (kcal/mol) |

| Vacuum | 1 | 2.85 | -15.2 |

| Chloroform | 4.8 | 3.10 | -10.5 |

| Water | 78.4 | 3.50 | -5.8 |

Note: This table demonstrates how MD simulations can be used to predict the influence of the solvent on key intermolecular interactions. In polar solvents like water, the direct ion-pair interaction is weakened due to strong solvation of the individual ions.

In Silico Drug Discovery Applications and Property Prediction

Computational approaches are instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of pharmacokinetic and pharmacodynamic properties. For this compound, these methods can help to assess its potential as a bioactive molecule.

Pharmacophore modeling is a cornerstone of drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would typically be generated based on the structure of a known ligand-target complex or a series of active molecules. mdpi.comdovepress.comunina.itdergipark.org.trnih.govnih.gov

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Potential Role in Ligand-Target Interaction |

| Hydrogen Bond Donor | Interaction with electronegative atoms (e.g., oxygen, nitrogen) in the target's active site. |

| Aromatic Ring | Pi-pi stacking or hydrophobic interactions with aromatic residues of the target protein. |

| Hydrophobic Group (Cyclopropyl) | Engagement with hydrophobic pockets within the binding site. |

The development of a robust pharmacophore model would necessitate its validation using a set of known active and inactive molecules to ensure its predictive power in identifying new potential ligands. dovepress.com

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. mdpi.commemphis.edumdpi.comnih.govd-nb.infogithub.comresearchgate.netbonviewpress.comnih.govjapsonline.comnih.gov In silico ADMET prediction tools can provide early indications of a compound's potential success as a drug candidate. For this compound, various parameters can be computationally estimated based on its structure.

Studies on other aniline (B41778) and cyclopropylamine (B47189) derivatives suggest that compounds with these moieties can exhibit a range of ADMET properties. mdpi.comnih.gov For instance, the lipophilicity, often expressed as logP, plays a significant role in absorption and distribution. The presence of the amine group can influence its solubility and potential for metabolic reactions.

Table 2: Predicted ADMET-related Properties for this compound (based on similar compounds)

| Property | Predicted Value/Characteristic | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gastrointestinal tract. mdpi.com |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. mdpi.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The small size and lipophilic character may facilitate CNS penetration. |

| Plasma Protein Binding | Moderate | Expected to bind to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Potential inhibitor of certain isoforms | May interact with drug-metabolizing enzymes, leading to potential drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Likely primary route | As a small, water-soluble hydrochloride salt. |

| Toxicity | ||

| Ames Mutagenicity | Unlikely to be mutagenic | Based on predictions for similar aniline derivatives. nih.gov |

| hERG Inhibition | Low to Moderate risk | Should be experimentally verified. |

It is crucial to note that these are predictive values and require experimental validation for confirmation.

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. jmaterenvironsci.comresearchgate.netresearchgate.netnih.govivanmr.comyoutube.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The calculated chemical shifts in NMR spectroscopy and vibrational frequencies in IR spectroscopy are compared with experimental data to validate the molecular structure. jmaterenvironsci.comresearchgate.net Studies on aniline and its derivatives have demonstrated a good correlation between DFT-calculated and experimentally observed spectroscopic data. jmaterenvironsci.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound (based on DFT calculations for similar structures)

| Spectroscopic Technique | Key Feature | Predicted Value/Range |

| ¹H NMR | Aromatic protons | δ 6.5 - 7.5 ppm |

| -NH₃⁺ protons | δ ~7.0 - 9.0 ppm (broad) | |

| Cyclopropyl protons | δ 0.5 - 1.5 ppm | |

| ¹³C NMR | Aromatic carbons | δ 110 - 150 ppm |

| Cyclopropyl carbons | δ 5 - 15 ppm | |

| IR Spectroscopy | N-H stretching (amine salt) | ~2800 - 3200 cm⁻¹ (broad) |

| C-N stretching | ~1250 - 1350 cm⁻¹ | |

| Aromatic C-H stretching | ~3000 - 3100 cm⁻¹ | |

| Aromatic C=C bending | ~1450 - 1600 cm⁻¹ |

These predicted values provide a theoretical framework for the analysis of experimental spectroscopic data for this compound.

Vii. Solid State Chemistry of 2 Cyclopropylaniline Hydrochloride

Crystallographic Studies and Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can have profound effects on a compound's physical and chemical properties. To date, no specific polymorphs of 2-cyclopropylaniline (B1360045) hydrochloride have been reported.

Crystal Growth and Characterization Techniques

The initial step in crystallographic analysis is the growth of high-quality single crystals. Common methods for growing single crystals of organic salts include slow evaporation from a suitable solvent, vapor diffusion, and cooling crystallization. sigmaaldrich.com Once obtained, these crystals would be analyzed using single-crystal X-ray diffraction (SC-XRD) to determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

For bulk powder samples, X-ray powder diffraction (XRPD) is a fundamental technique used to identify the crystalline phase and can help in distinguishing between different polymorphs. scielo.br Other spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy can provide complementary information about the molecular vibrations and are sensitive to changes in the crystalline environment. scielo.br

Thermal Behavior and Phase Transitions in the Solid State

The thermal properties of 2-cyclopropylaniline hydrochloride are crucial for understanding its stability and processing behavior. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods for such investigations. scielo.br

A typical DSC analysis would reveal information about melting point, glass transitions, and any solid-solid phase transitions that may occur upon heating or cooling. TGA would be used to determine the thermal stability of the compound and to identify the temperatures at which decomposition occurs. researchgate.net For a hydrochloride salt, TGA can also indicate the loss of hydrogen chloride upon heating.

Interfacial Phenomena and Adsorption in Solid-State Systems

The surface properties of a solid compound are important in formulations, as they affect processes like dissolution and powder flow. The study of interfacial phenomena would involve characterizing the surface energy and morphology of this compound crystals. Adsorption studies, for instance, examining the uptake of water vapor, are critical as the presence of moisture can induce phase transformations or chemical degradation. nih.gov

Influence of Solid-State Structure on Reactivity and Stability

The arrangement of molecules in a crystal can significantly impact the chemical reactivity and stability of a compound in the solid state. nih.govmdpi.com Different polymorphic forms can exhibit varying stability profiles due to differences in their crystal lattice energy. nih.gov The proximity and orientation of reactive functional groups within the crystal structure can predispose a compound to specific solid-state reactions, such as dimerization or degradation. nih.gov For this compound, understanding the interplay between its crystal packing and its susceptibility to oxidation or other degradation pathways would be a key area of research to ensure the long-term stability of any potential pharmaceutical product.

Viii. Environmental and Toxicological Considerations in Research Context

Environmental Fate and Transport Mechanisms (Modeling and Prediction)

The potential environmental journey of a compound like 2-Cyclopropylaniline (B1360045) hydrochloride, should it be released, is a critical area of predictive research. Modeling and quantitative structure-activity relationship (QSAR) studies are primary tools in this assessment, drawing on the extensive knowledge base of related aniline (B41778) derivatives.

In aquatic environments, the primary degradation mechanism for aniline compounds is biodegradation . nih.gov This process is typically initiated by microbial populations present in water and soil. nih.gov The major pathway often involves the oxidative deamination of the aniline ring to form catechol. nih.gov This is followed by ring cleavage and subsequent metabolism through intermediates like cis,cis-muconic acid, beta-ketoadipic acid, and eventually mineralization to carbon dioxide. nih.gov Another potential, though minor, pathway is N-oxidation, which can lead to the formation of oligomeric condensation products. nih.gov

The presence of the cyclopropyl (B3062369) group on the aniline ring of 2-Cyclopropylaniline hydrochloride may influence the rate and pathway of degradation. The steric bulk of the cyclopropyl group could potentially hinder the initial enzymatic attack at the amino group or the aromatic ring. Conversely, the electronic properties of the cyclopropyl substituent might alter the reactivity of the aniline ring, influencing the susceptibility to microbial oxidation. QSAR models, which correlate chemical structure with biological activity, suggest that electronic and steric properties are key determinants in the biodegradation of anilines. nih.gov

In addition to biodegradation, other abiotic degradation processes such as photolysis and oxidation by atmospheric radicals (e.g., hydroxyl radicals) could contribute to the transformation of this compound in the environment. acs.orgnih.gov The rate of these processes would depend on factors like the light absorption properties of the molecule and its reactivity with atmospheric oxidants. For aniline compounds, reactions with free radicals in the atmosphere are considered a significant degradation pathway. acs.org

It is also important to consider the potential for sorption to soil and sediment particles. The hydrophobicity of the compound, influenced by the cyclopropyl group, will play a role in its partitioning between water and solid phases, affecting its bioavailability and persistence in the environment. nih.gov

A summary of predicted degradation pathways for aniline derivatives is presented below:

| Degradation Pathway | Description | Key Intermediates | Environmental Compartment |

| Biodegradation (Major) | Microbial oxidative deamination and ring cleavage. nih.gov | Catechol, cis,cis-muconic acid, beta-ketoadipic acid. nih.gov | Water, Soil. nih.govnih.gov |

| N-Oxidation (Minor) | Oxidation of the amino group leading to oligomers. nih.gov | Oligomeric condensation products. nih.gov | Water. nih.gov |

| Photolysis | Degradation by sunlight. | Varies depending on conditions. | Atmosphere, Surface Water. acs.org |

| Atmospheric Oxidation | Reaction with hydroxyl and other radicals. acs.orgnih.gov | Various oxidation products. acs.org | Atmosphere. acs.org |

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food, air). youtube.com The potential for a compound like this compound to bioaccumulate is a key consideration in its environmental risk assessment. This potential is often predicted using the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity or "fat-loving" nature. nih.gov

Generally, compounds with a high log Kow value have a greater tendency to partition into the fatty tissues of organisms, leading to higher bioaccumulation potential. nih.govresearchgate.net The presence of the cyclopropyl group in this compound is expected to increase its lipophilicity compared to unsubstituted aniline. This suggests a potential for bioaccumulation in aquatic and terrestrial organisms.

However, Kow is not the sole determinant of bioaccumulation. nih.govBiotransformation (metabolism) within the organism can significantly reduce the extent of bioaccumulation. youtube.com As discussed in the degradation section, aniline derivatives can be metabolized by organisms, which would counteract the tendency to bioaccumulate.

Predictive models for bioaccumulation consider both the physicochemical properties of the chemical and the biological characteristics of the organism. acs.orgacs.org For air-breathing organisms, the octanol-air partition ratio (KOA) is also a critical parameter in predicting bioaccumulation potential. nih.govresearchgate.net

For this compound, a comprehensive assessment of its bioaccumulation potential would involve:

Prediction of log Kow and log KOA using computational models.

Modeling of bioconcentration factors (BCF) , which describe uptake from water, and biomagnification factors (BMF) , which describe accumulation through the food web. nih.gov

Consideration of potential metabolic pathways in relevant organisms that could reduce its persistence in tissues.

While specific data for this compound is lacking, studies on other aniline derivatives can provide insights. For instance, some chlorinated anilines have been shown to bioaccumulate in aquatic organisms. nih.gov Therefore, a precautionary approach would suggest that this compound has a potential for bioaccumulation that warrants further investigation, at least through predictive modeling.

Methodologies for Assessing Environmental Impact in Research

In the context of chemical research and development, it is increasingly important to consider the potential environmental impact of a new compound from the earliest stages.

Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal or recycling (a "cradle-to-grave" approach). isc3.orgmdpi.com In the research and development phase of a compound like this compound, a "cradle-to-gate" LCA can be particularly valuable. epa.govncsu.edu This focuses on the environmental impacts from the extraction of raw materials up to the point where the chemical leaves the factory gate.

An LCA for the synthesis of this compound would consider the following:

Raw Material Acquisition : The environmental burdens associated with the production of the starting materials and reagents.

Energy Inputs : The energy consumed during the synthesis, purification, and isolation of the compound. epa.gov

Waste Generation : The types and quantities of waste produced, including solvents, by-products, and any unreacted starting materials.

Emissions : Air, water, and soil emissions generated during the manufacturing process.

The results of an LCA can help researchers to:

Identify environmental hotspots in the synthetic route and identify opportunities for improvement. tue.nl

Compare different synthetic pathways to select the one with the lowest environmental footprint. ncsu.eduresearchgate.net

Promote green chemistry principles by encouraging the use of less hazardous solvents, renewable feedstocks, and more energy-efficient processes. earthshiftglobal.com

Even at the early stages of research, predictive LCA models can be used to estimate the potential environmental impacts based on theoretical synthetic routes and estimated material and energy balances. acs.org This proactive approach allows for the integration of environmental considerations into the design of more sustainable chemical processes. ncsu.edu

Mechanistic Insights into Biological Interactions (Excluding Dosage)

Understanding how a compound like this compound might interact with biological systems at a molecular level is crucial for predicting its potential toxicological profile. This section focuses on potential mechanisms, excluding any discussion of dosage or administration.

Aromatic amines, the chemical class to which this compound belongs, are known to participate in radical-mediated biological processes. who.intnih.gov These processes are often initiated by the metabolic activation of the amine group. who.intnih.gov

The primary step in the metabolic activation of many aromatic amines is N-oxidation , catalyzed by cytochrome P450 enzymes in the liver and other tissues. nih.gov This reaction forms an N-hydroxylamine derivative. This intermediate can then undergo further transformations to generate reactive species, including nitrenium ions. nih.gov

These reactive intermediates are electrophilic and can covalently bind to nucleophilic sites in cellular macromolecules, such as DNA and proteins. nih.gov The formation of DNA adducts is a key molecular initiating event in the genotoxicity of some aromatic amines. nih.gov

Furthermore, the metabolism of aromatic amines can lead to the generation of free radicals and oxidative stress . acs.org For example, the redox cycling of certain metabolites can produce reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

It is important to note that the specific metabolic pathways and the extent of radical formation can be highly dependent on the chemical structure of the aniline derivative. nih.gov The presence and position of substituents on the aromatic ring can significantly influence the rate of metabolic activation and the stability of the resulting reactive intermediates. nih.gov In the case of this compound, the cyclopropyl group at the ortho position could influence the metabolic profile and the potential for radical-mediated processes.

Role in Inhibitor Design (General Conceptual Framework)

The 2-cyclopropylaniline scaffold is a valuable and strategic component in the design of modern enzyme inhibitors, particularly in the field of kinase inhibitors for oncology. ontosight.ai Its utility stems from the unique and advantageous properties conferred by both the cyclopropyl group and the aniline core, especially with the ortho-substitution pattern.

The cyclopropyl group is increasingly incorporated into drug candidates for several reasons. It acts as a "rigid" alkyl linker, introducing conformational constraint to an otherwise flexible part of a molecule. scientificupdate.com This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency. researchgate.netnih.gov Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in standard aliphatic chains, which can render the group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. scientificupdate.comhyphadiscovery.com This enhanced metabolic stability can improve a drug candidate's pharmacokinetic profile. However, it is noteworthy that in some molecular contexts, cyclopropyl groups, especially when attached to an amine, can be sites of metabolic bioactivation, a factor that medicinal chemists must consider. hyphadiscovery.comnih.gov

The aniline moiety serves as a versatile and well-established scaffold in inhibitor design. In many kinase inhibitors, the aniline or a related heterocycle acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding site. nih.govsoton.ac.ukcambridge.org The phenyl ring itself can be substituted at various positions to modulate potency, selectivity, and physicochemical properties. The development of selective inhibitors often involves a "mix-and-match" or scaffold-hopping approach, where different hinge-binding groups are combined with various "tail" groups that occupy other pockets of the enzyme. nih.gov The aniline structure is a frequent component in these modular design strategies. nih.govsoton.ac.ukfrontiersin.org

The specific ortho arrangement in 2-cyclopropylaniline creates a distinct steric and electronic profile. The placement of the cyclopropyl group adjacent to the amino group can influence the molecule's conformation and its interactions with the target protein, contributing to inhibitor selectivity and helping to reduce off-target effects. scientificupdate.comresearchgate.net

The conceptual contributions of the 2-cyclopropylaniline scaffold to inhibitor design are summarized in the table below.

| Structural Moiety | Contribution to Inhibitor Design | Rationale / Mechanism |

| Cyclopropyl Ring | Enhanced Potency & Binding Affinity | Introduces conformational rigidity, which can lead to a more favorable entropic contribution to binding energy. researchgate.netnih.gov |

| Improved Metabolic Stability | Stronger C-H bonds make the group less susceptible to oxidative metabolism by CYP enzymes compared to other alkyl groups. scientificupdate.comhyphadiscovery.com | |